N-(3,4-dichlorobenzoyl)proline

Lipophilicity Membrane Permeability Drug Design

N-(3,4-Dichlorobenzoyl)proline (CAS 62559-51-7), systematically named (2S)-1-(3,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid, is a synthetic N-acyl proline derivative with the molecular formula C12H11Cl2NO3 and a molecular weight of 288.13 g/mol. It features a 3,4-dichlorobenzoyl substituent on the pyrrolidine nitrogen, which fundamentally alters its physicochemical profile relative to unsubstituted or mono-substituted analogs.

Molecular Formula C12H11Cl2NO3
Molecular Weight 288.12 g/mol
Cat. No. B8722384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorobenzoyl)proline
Molecular FormulaC12H11Cl2NO3
Molecular Weight288.12 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C12H11Cl2NO3/c13-8-4-3-7(6-9(8)14)11(16)15-5-1-2-10(15)12(17)18/h3-4,6,10H,1-2,5H2,(H,17,18)/t10-/m0/s1
InChIKeyZHVCKMSAEWCLOO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dichlorobenzoyl)proline Procurement Guide: Physicochemical Identity and Research-Grade Specifications


N-(3,4-Dichlorobenzoyl)proline (CAS 62559-51-7), systematically named (2S)-1-(3,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid, is a synthetic N-acyl proline derivative with the molecular formula C12H11Cl2NO3 and a molecular weight of 288.13 g/mol . It features a 3,4-dichlorobenzoyl substituent on the pyrrolidine nitrogen, which fundamentally alters its physicochemical profile relative to unsubstituted or mono-substituted analogs. The compound is supplied as a research chemical with a typical purity of 95% and is characterized by a predicted ACD/LogP of 1.38, a pKa of 5.15, and a boiling point of 511.1 °C .

Why N-(3,4-Dichlorobenzoyl)proline Cannot Be Interchanged with N-Benzoylproline or Mono-Chlorinated Analogs


The 3,4-dichloro substitution pattern on the benzoyl ring of N-(3,4-dichlorobenzoyl)proline is not a trivial structural variation. It confers a >1.4 log unit increase in lipophilicity (ACD/LogP 1.38) compared to the unsubstituted N-benzoylproline (ACD/LogP −0.06), and introduces distinct electronic effects that influence hydrogen-bonding capacity, metabolic stability, and molecular recognition . These differences in physicochemical properties directly impact solubility, membrane partitioning behavior, and biological target engagement, making the compound a distinct entity for structure-activity relationship (SAR) studies and chemical probe development .

Quantitative Differentiation Evidence for N-(3,4-Dichlorobenzoyl)proline Versus Closest Analogs


Lipophilicity (LogP) Differentiation: N-(3,4-Dichlorobenzoyl)proline vs. N-Benzoylproline

N-(3,4-Dichlorobenzoyl)proline exhibits a substantially higher predicted lipophilicity (ACD/LogP 1.38) compared to the unsubstituted parent N-benzoylproline (ACD/LogP −0.06) . This >1.4 log unit difference corresponds to an approximately 28-fold increase in octanol-water partition coefficient, indicating significantly enhanced membrane permeability and metabolic stability potential. For the mono-chlorinated analog N-(4-chlorobenzoyl)proline, while a directly comparable ACD/LogP value is not available from the same prediction platform, the presence of only one chlorine atom suggests an intermediate lipophilicity between the unsubstituted and dichloro compounds .

Lipophilicity Membrane Permeability Drug Design

Ionization State (pKa) Comparison: N-(3,4-Dichlorobenzoyl)proline vs. N-(4-Chlorobenzoyl)proline

The predicted acid dissociation constant (pKa) of N-(3,4-dichlorobenzoyl)proline is 5.15±0.10, compared to 5.24±0.10 for N-(4-chlorobenzoyl)proline . The slightly lower pKa for the 3,4-dichloro derivative reflects the electron-withdrawing effect of the additional chlorine atom, resulting in a marginally stronger acid. At physiological pH 7.4, both compounds exist predominantly in their ionized carboxylate form, but the subtle pKa shift may influence solubility and protein-binding interactions under slightly acidic conditions encountered in certain cellular compartments or formulation environments.

Acid Dissociation Constant Ionization State Solubility

Thermal Stability and Boiling Point Differentiation Indicating Enhanced Intermolecular Interactions

The predicted boiling point of N-(3,4-dichlorobenzoyl)proline is 511.1±50.0 °C, substantially higher than that of N-benzoylproline (428.9±38.0 °C) . This ~82 °C increase in boiling point reflects stronger intermolecular forces—primarily enhanced dipole-dipole interactions and increased van der Waals contacts conferred by the two chlorine substituents. The mono-chlorinated N-(4-chlorobenzoyl)proline exhibits an intermediate boiling point of 469.6±40.0 °C, consistent with an incremental contribution per chlorine atom . These differences have practical implications for compound handling, storage conditions, and thermal stability during synthetic transformations.

Thermal Stability Intermolecular Forces Handling

Substituent Electronic Effects: 3,4-Dichloro Pattern Alters Aryl Ring Electron Density and Hydrogen-Bonding Potential

The 3,4-dichloro substitution pattern on the benzoyl aromatic ring is electronically distinct from both the unsubstituted (N-benzoylproline) and the 4-chloro-mono-substituted analog. Two chlorine atoms at the 3- and 4-positions exert a combined electron-withdrawing inductive effect (−I) and a resonance-donating effect (+M) that alters the electron density distribution across the aromatic ring. This is reflected in the observed LogP (1.38 vs. −0.06) and the subtle pKa shift (−0.09 units relative to the 4-chloro analog) . For context, N-(2,5-dichlorobenzoyl)proline (Sigma-Aldrich catalog) is also commercially available but represents a different regioisomer with a distinct electronic and steric profile . No public head-to-head biological activity data directly comparing these regioisomers are available; differentiation rests on these physicochemical parameters .

Electronic Effects Structure-Activity Relationship Molecular Recognition

Optimal Research and Procurement Scenarios for N-(3,4-Dichlorobenzoyl)proline Based on Quantitative Differentiation


SAR Studies Requiring Enhanced Lipophilicity and Membrane Penetration

When a medicinal chemistry program demands a proline-based scaffold with an approximately 28-fold higher predicted octanol-water partitioning compared to the unsubstituted parent, N-(3,4-dichlorobenzoyl)proline is the appropriate selection. Its ACD/LogP of 1.38 (vs. −0.06 for N-benzoylproline) makes it the preferred choice for designing compounds intended to cross lipid bilayers, access intracellular targets, or evade rapid renal clearance driven by hydrophilicity .

Synthetic Intermediate Requiring Superior Thermal Stability

For multi-step synthetic sequences involving elevated temperatures—such as amide couplings, esterifications, or palladium-catalyzed cross-couplings—the 82 °C higher boiling point of N-(3,4-dichlorobenzoyl)proline relative to N-benzoylproline provides a wider thermal processing window and reduced risk of thermal decomposition, improving overall yield and purity of downstream products .

Halogen Bonding and π-Stacking Probe Development

The 3,4-dichloro substitution pattern introduces two chlorine atoms capable of engaging in halogen bonding interactions with biological targets, while simultaneously modulating the aryl ring's π-electron density. This makes N-(3,4-dichlorobenzoyl)proline a rational choice for chemical biology studies investigating halogen bond-driven molecular recognition, orthogonal to the capabilities of the unsubstituted or mono-chlorinated analogs .

Proline Transporter or Prolidase Substrate Specificity Investigations

In studies exploring the substrate specificity of proline transporters or prolidase enzymes, the dichloro substitution provides a structurally distinct probe. While quantitative inhibition or hydrolysis data for this specific analog remains limited in the public domain, its physicochemical divergence—particularly the 1.44 log unit lipophilicity increase—offers a tool for probing the role of hydrophobicity in transporter recognition and enzymatic processing relative to the well-characterized N-benzoylproline scaffold [1].

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